molecular formula C33H27NO3 B12052406 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate

Cat. No.: B12052406
M. Wt: 485.6 g/mol
InChI Key: HFNMSVFWUPHRFJ-UHFFFAOYSA-N
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Description

2-(2,5-DI-ME-PH)-2-OXOETHYL 2-(1,1’-BIPHENYL)-4-YL-6-ME-4-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline carboxylates. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DI-ME-PH)-2-OXOETHYL 2-(1,1’-BIPHENYL)-4-YL-6-ME-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the biphenyl and oxoethyl groups. Common reagents used in these steps include:

    Quinoline synthesis: Often involves the Skraup synthesis, using aniline, glycerol, and sulfuric acid.

    Biphenyl introduction: Typically achieved through Suzuki coupling reactions using palladium catalysts.

    Oxoethyl group addition: May involve acylation reactions using acyl chlorides and appropriate bases.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DI-ME-PH)-2-OXOETHYL 2-(1,1’-BIPHENYL)-4-YL-6-ME-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-DI-ME-PH)-2-OXOETHYL 2-(1,1’-BIPHENYL)-4-YL-6-ME-4-QUINOLINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The quinoline core may intercalate with DNA, inhibiting replication or transcription processes. The biphenyl group could enhance binding affinity to specific proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Biphenyl compounds: Like biphenyl itself, used in organic synthesis and as a fungicide.

Uniqueness

2-(2,5-DI-ME-PH)-2-OXOETHYL 2-(1,1’-BIPHENYL)-4-YL-6-ME-4-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline or biphenyl derivatives.

Properties

Molecular Formula

C33H27NO3

Molecular Weight

485.6 g/mol

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 6-methyl-2-(4-phenylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C33H27NO3/c1-21-9-11-23(3)27(17-21)32(35)20-37-33(36)29-19-31(34-30-16-10-22(2)18-28(29)30)26-14-12-25(13-15-26)24-7-5-4-6-8-24/h4-19H,20H2,1-3H3

InChI Key

HFNMSVFWUPHRFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=C(C=CC(=C3)C)C)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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